molecular formula C11H13FO B8357371 3-Butyl-5-fluorobenzaldehyde

3-Butyl-5-fluorobenzaldehyde

Cat. No. B8357371
M. Wt: 180.22 g/mol
InChI Key: KBLNUXNRFFBULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

3-butyl-5-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO/c1-2-3-4-9-5-10(8-13)7-11(12)6-9/h5-8H,2-4H2,1H3

InChI Key

KBLNUXNRFFBULD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC(=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add butylzinc bromide (49.3 mL, 24.6 mmol, 0.5 M in THF) followed by Pd(dppf)2Cl2 dichloromethane complex (1.01 g, 1.23 mmol) to a solution of 3-bromo-5-fluorobenzaldehyde (5.00 g, 24.6 mmol) in tetrahydrofuran (123.1 mL). Stir at room temperature in a sealed vessel flushed with nitrogen for 18 hours. Add saturated aqueous ammonium chloride (125 mL). Separate the layers and extract the aqueous layer with ethyl acetate (1×300 mL). Wash combined organic layers with saturated aqueous sodium chloride, dry over magnesium sulfate and concentrate under reduced pressure. Subject residue to silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes to provide the title compound (3.43 g, 77.3%).
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
123.1 mL
Type
solvent
Reaction Step Three
Yield
77.3%

Synthesis routes and methods II

Procedure details

Dissolve 1,3-Dibromo-5-fluoro-benzene (12.00 g, 0.05 mmol) in diethyl ether (470 mL) and cool to −78 C. Slowly add 1.6 M n-butyllithium in hexanes (29.5 mL, 49.6 mmol) and stir at −78 for one hour. Add dimethylformamide (3.45 g, 0.05 mmol) dropwise and warm to room temperature overnight. Quench with saturated aqueous ammonium chloride solution. Separate the layers and extract the organic layer (1×300 mL) with diethyl ether. Combine the organic layers and wash (1×150 mL) with water, (1×100 μL) with saturated aqueous sodium chloride and dry over magnesium sulfate. Purify using medium pressure chromatography (silica gel, 0-10% diethyl ether:hexanes) to give the desired product (4.15 g, 43%) as a yellow liquid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
29.5 mL
Type
reactant
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Yield
43%

Synthesis routes and methods III

Procedure details

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CCCC[Zn+]
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